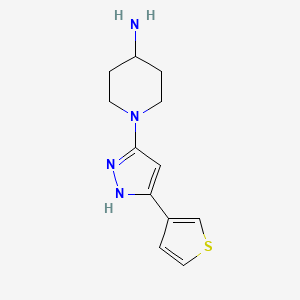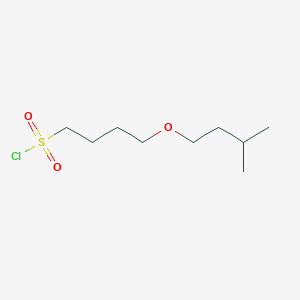
2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with ethylamine under controlled conditions. One common method includes:
Starting Materials: 1,4-dimethyl-1H-pyrazole and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification steps such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound, often leading to simpler amines.
Substitution Products: Varied depending on the nucleophile used, resulting in different substituted pyrazole derivatives.
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling, depending on its specific application.
Comparison with Similar Compounds
1,4-Dimethyl-1H-pyrazole: Lacks the ethanamine side chain, making it less versatile in certain applications.
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with different substitution patterns, leading to varied chemical and biological properties.
5-Amino-1,4-dimethyl-1H-pyrazole: Contains an amino group instead of an ethanamine side chain, affecting its reactivity and applications.
Uniqueness: 2-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-6-5-9-10(2)7(6)3-4-8/h5H,3-4,8H2,1-2H3 |
InChI Key |
VONXINJNWKFCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)










